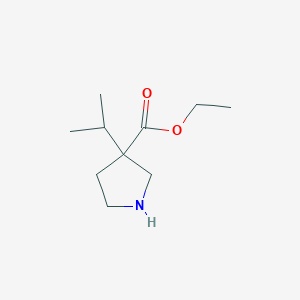

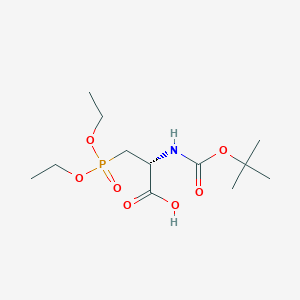

2-Amino-4,5-bis(2-methoxyethoxy)benzamide

Descripción general

Descripción

“2-Amino-4,5-bis(2-methoxyethoxy)benzamide” is a chemical compound with the molecular formula C13H20N2O5 . It is categorized under amines, aromatics, drug analogues, heterocycles, enzyme inhibitors, pharmaceutical standards, intermediates, and fine chemicals . It is also known as Erlotinib Impurity 14 .

Synthesis Analysis

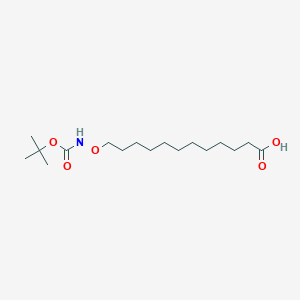

The synthesis of this compound involves a series of reactions. The residue from the initial reaction is purified by column chromatography eluted with a hexane-acetone system to give 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester . This is followed by a catalytic hydrogenation reaction . The reaction liquid flowing out from the outlet of the cooling module is collected for post-treatment . The organic solvent is recovered by distillation under reduced pressure, and the residue is added with acetone to stir the solvent . After several more steps, the final product is obtained .Molecular Structure Analysis

The molecular structure of this compound is composed of a benzene ring with two 2-methoxyethoxy groups and an amino group attached to it . This unique molecular structure enables it to exhibit remarkable stability and reactivity .Chemical Reactions Analysis

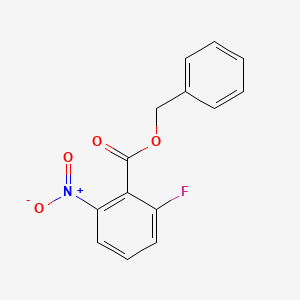

This compound is an impurity of Erlotinib, a EGFR-targeted drug in the treatment of non-small cell lung cancer . Erlotinib is a small tyrosine kinase inhibitor that shows a substantial effect on tumor growth inhibition and animal survival .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-4,5-bis(2-methoxyethoxy)benzamide” is 284.31 g/mol . It has a complex structure with 20 heavy atoms . The compound has a topological polar surface area of 103 Ų .Aplicaciones Científicas De Investigación

Application 1: Antioxidant and Antibacterial Activities

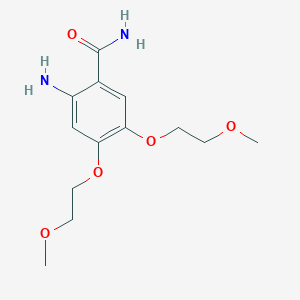

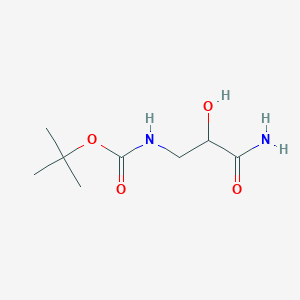

- Summary of Application: This compound is used in the synthesis of novel benzamide compounds, which have shown significant antioxidant and antibacterial activities .

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Application 2: Synthesis of Protein Tyrosine Kinase Inhibitors

- Summary of Application: This compound is used in the synthesis of protein tyrosine kinase inhibitors, such as tandutinib, erlotinib, and gefitinib . These inhibitors are used in the treatment of various cancers .

- Methods of Application: The synthesis of these inhibitors starts from 4-hydroxy-3-methoxy-benzoic acid, which is reacted with 1-bromo-3-chloro-propane followed by nitration . A solution of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide was heated to 165-170 °C under N2 for 12 h .

- Results or Outcomes: The synthesis resulted in the production of the desired inhibitors in improved yields .

Application 3: Synthesis of Erlotinib

- Summary of Application: This compound is used as an intermediate in the synthesis of Erlotinib , a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent .

- Methods of Application: The synthesis of Erlotinib starts from Ethyl 2-Amino-3,4-bis(2-methoxyethoxy)benzoate .

- Results or Outcomes: The synthesis resulted in the production of Erlotinib, a drug used for the treatment of non-small cell lung cancer, pancreatic cancer, and several other types of cancer .

Application 4: Synthesis of Diazine Alkaloids

- Summary of Application: This compound is used in the synthesis of diazine alkaloids , which are reported to exhibit a wide range of pharmacological applications .

- Methods of Application: The synthesis of these alkaloids starts from 2-Amino-4,5-bis(2-methoxyethoxy)benzamide .

- Results or Outcomes: The synthesis resulted in the production of diazine alkaloids, which are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 5: Synthesis of Antifolate and Anticancer Agents

- Summary of Application: This compound is used in the synthesis of antifolate and anticancer agents . Antifolates are a type of antimetabolite that inhibit the function of folic acid, and they are used in the treatment of cancer .

- Methods of Application: The synthesis of these agents starts from 2-Amino-4,5-bis(2-methoxyethoxy)benzamide .

- Results or Outcomes: The synthesis resulted in the production of antifolate and anticancer agents, which are reported to exhibit a wide range of pharmacological applications .

Application 6: Synthesis of Antimicrobial and Anti-inflammatory Agents

- Summary of Application: This compound is used in the synthesis of antimicrobial and anti-inflammatory agents . These agents are used in the treatment of various infections and inflammatory conditions .

- Methods of Application: The synthesis of these agents starts from 2-Amino-4,5-bis(2-methoxyethoxy)benzamide .

- Results or Outcomes: The synthesis resulted in the production of antimicrobial and anti-inflammatory agents, which are reported to exhibit a wide range of pharmacological applications .

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRGRVHDBXSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-bis(2-methoxyethoxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)